uPA Serine Protease Inhibition: 4-Bromobenzylamine (BrBA) Shows ~7-Fold Greater Potency Than 4-Chlorobenzylamine (ClBA)
In a head-to-head chromogenic inhibition assay against human urokinase-type plasminogen activator (uPA) at 37 °C, 4-Bromobenzylamine (BrBA) demonstrated a Ki of 1.28 ± 0.06 mM, representing an approximately 7.1-fold improvement in inhibitory potency compared to 4-Chlorobenzylamine (ClBA; Ki = 9.15 ± 0.02 mM) [1]. 4-Iodobenzylamine (IBA) showed comparable potency to BrBA (Ki = 1.38 ± 0.09 mM); however, high-resolution crystal structures revealed that BrBA engages the S1 pocket exclusively through a halogen bond (Br···O interaction), while IBA did not form a halogen bond, indicating that bromine provides the optimal balance of polarizability and steric fit for this binding mode [1]. This establishes 4-Bromobenzylamine as the preferred halogenated benzylamine probe for serine protease inhibitor design where halogen bonding is desired.
| Evidence Dimension | Inhibitory potency (Ki) against human uPA serine protease |
|---|---|
| Target Compound Data | Ki = 1.28 ± 0.06 mM (n=3) |
| Comparator Or Baseline | 4-Chlorobenzylamine (ClBA): Ki = 9.15 ± 0.02 mM (n=3); 4-Iodobenzylamine (IBA): Ki = 1.38 ± 0.09 mM (n=3) |
| Quantified Difference | BrBA is ~7.1-fold more potent than ClBA; BrBA potency is statistically equivalent to IBA but with confirmed halogen bonding engagement |
| Conditions | Chromogenic assay, 37 °C, human uPA; crystal structures of uPA-BrBA and uPA-IBA complexes determined |
Why This Matters
Procurement of 4-Bromobenzylamine over 4-Chlorobenzylamine is quantitatively justified for serine protease inhibitor programs requiring stronger potency, while the validated halogen bonding mechanism provides a rational structural basis that 4-Iodobenzylamine cannot offer.
- [1] Jiang L, Zhang X, Zhou Y, Chen Y, Luo Z, et al. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. ChemMedChem. 2022; e202200114. Table 1: Ki values for 4-Chlorobenzylamine (9.15 ± 0.02 mM), 4-Bromobenzylamine (1.28 ± 0.06 mM), and 4-Iodobenzylamine (1.38 ± 0.09 mM). PMID: 35542712. View Source
